Benzamide, 3-amino-N-[2-[[2-(sulfooxy)ethyl]sulfonyl]ethyl]-

Reactive dye synthesis Hetero-bifunctional dyes In-situ condensation

Benzamide, 3-amino-N-[2-[[2-(sulfooxy)ethyl]sulfonyl]ethyl]- (CAS 121315-20-6), systematically also referred to as 2-[2-[(3-aminobenzoyl)amino]ethylsulfonyl]ethyl hydrogen sulfate, is a meta-substituted aminophenyl-β-sulfatoethylsulfone derivative. It is primarily employed as a specialty intermediate—commonly designated MABSE—for the in-situ generation of hetero-bifunctional monochlorotriazinyl-vinyl sulphone reactive dyes used on cotton.

Molecular Formula C11H16N2O7S2
Molecular Weight 352.4 g/mol
CAS No. 121315-20-6
Cat. No. B047984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide, 3-amino-N-[2-[[2-(sulfooxy)ethyl]sulfonyl]ethyl]-
CAS121315-20-6
Molecular FormulaC11H16N2O7S2
Molecular Weight352.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N)C(=O)NCCS(=O)(=O)CCOS(=O)(=O)O
InChIInChI=1S/C11H16N2O7S2/c12-10-3-1-2-9(8-10)11(14)13-4-6-21(15,16)7-5-20-22(17,18)19/h1-3,8H,4-7,12H2,(H,13,14)(H,17,18,19)
InChIKeyVDSCZRDDLKLPIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

121315-20-6 Sourcing Guide: Meta-Aminophenyl-β-Sulfatoethylsulfone (MABSE) for Reactive Dye Intermediates


Benzamide, 3-amino-N-[2-[[2-(sulfooxy)ethyl]sulfonyl]ethyl]- (CAS 121315-20-6), systematically also referred to as 2-[2-[(3-aminobenzoyl)amino]ethylsulfonyl]ethyl hydrogen sulfate, is a meta-substituted aminophenyl-β-sulfatoethylsulfone derivative. It is primarily employed as a specialty intermediate—commonly designated MABSE—for the in-situ generation of hetero-bifunctional monochlorotriazinyl-vinyl sulphone reactive dyes used on cotton [1]. The compound belongs to the sulfatoethylsulfonyl benzamide class, characterized by a benzamide core bearing a 3-amino group and a β-sulfatoethylsulfonyl side chain that can be converted to a vinyl sulfone reactive handle under alkaline conditions . Its molecular formula is C11H16N2O7S2 with a monoisotopic mass of 352.04 Da [1].

121315-20-6 Procurement Risk: Why Para Isomer (PABSES) Cannot Replace Meta Isomer (MABSE)


In the sulfatoethylsulfonyl benzamide series, positional isomerism critically governs reactivity, solubility, and ultimate dye performance. The meta isomer (MABSE, CAS 121315-20-6) and its para congener (PABSES, CAS 2494-89-5) cannot be freely interchanged for in-situ bifunctional dye generation. Published evidence demonstrates that the meta isomer exhibits higher effectiveness in condensation with dichlorotriazinyl dyes, leading to superior build-up properties on cotton [1]. Additionally, the meta-ester manifests markedly higher water solubility compared to the para-ester, a property that directly impacts dye-liquor stability and levelling behavior during exhaust dyeing [2]. These differentiation points are not captured by generic sulfatoethylsulfone identity, making CAS-specific procurement essential.

121315-20-6 Differential Performance Evidence: Quantitative Comparisons Against Closest Analogs


Meta Isomer (MABSE) Demonstrates Greater Effectiveness Than Para Isomer (PABSES) in In-Situ Hetero-Bifunctional Dye Generation

In a controlled study preparing mixed hetero-bifunctional monochlorotriazinyl-vinyl sulphone dyes on cotton from three dichlorotriazinyl base dyes (CI Reactive Orange 86, CI Reactive Red 11, CI Reactive Blue 168) condensed with either meta (MABSE) or para (PABSES) aminophenyl-β-sulfatoethylsulfone reagents, the meta isomer consistently appeared to be more effective than the para isomer [1]. Build-up properties of all in-situ prepared dyes were lower than preformed commercial Sumifix Supra dyes, yet within the in-situ series, MABSE-derived dyes outperformed PABSES-derived products, a difference attributed to more efficient condensation of the meta isomer with the triazine ring [1].

Reactive dye synthesis Hetero-bifunctional dyes In-situ condensation

Water Solubility Advantage of Meta-Ester Over Para-Ester in Sulfatoethylsulfonyl Dye Intermediates

Industrial technical references indicate that the solubility of meta-ester (MABSE-type) is higher than that of para-ester (PABSES-type), with typical solubility ranges of 200–300 g/L for meta-ester-based reactive dyes versus 100–200 g/L for para-ester-based systems [1]. This solubility differential arises from the meta-amino substitution pattern, which influences both the molecular dipole moment and the capacity for hydrogen bonding with the aqueous dye-bath, directly impacting dye-liquor stability and levelling during exhaust dyeing [1].

Dye intermediate solubility Reactive dye formulation Process chemistry

Meta Substitution Pattern Reduces Steric Hindrance During Condensation With Triazine-Based Reactive Dyes

The meta orientation of the aminobenzoyl group in CAS 121315-20-6 positions the reactive nucleophilic amine in a less sterically encumbered electronic environment relative to the para isomer (PABSES). This spatial arrangement facilitates nucleophilic attack on the electron-deficient carbon atoms of dichlorotriazinyl dyes, a key step in generating hetero-bifunctional reactive dyes [1]. Steric deshielding in the meta isomer is a well-established principle in aromatic substitution chemistry and accounts for the experimentally observed higher condensation efficiency of MABSE compared to PABSES .

Structure-reactivity relationship Nucleophilic aromatic substitution Dye intermediate design

Regulatory Identity: US Tariff Suspension Uniquely Identifies CAS 121315-20-6 as a Distinct Article of Commerce

In 1997, US House of Representatives Bill H.R. 2270 proposed a temporary duty suspension specifically for '3-amino-2-(sulfato-ethyl sulfonyl) ethyl benzamide (CAS No. 121315-20-6)' under subheading 9902.30.29 of the Harmonized Tariff Schedule [1]. This legislative action formally distinguishes this chemical as a unique article of commerce, independent of its positional isomers or other sulfatoethylsulfonyl derivatives. Such specificity confirms that US customs authorities and trade negotiators recognized CAS 121315-20-6 as a non-substitutable commodity, providing procurement teams with a verifiable regulatory basis for requiring this exact CAS registry number [1].

Chemical regulatory compliance Customs tariff classification Supply chain documentation

ECHA Registration Status: Ceased Manufacture Designation Creates Specialized Sourcing Profile

According to the European Chemicals Agency (ECHA) registration dossier, 2-({2-[(3-aminobenzoyl)amino]ethyl}sulfonyl)ethyl hydrogen sulfate (CAS 121315-20-6) carries the status 'Cease Manufacture' with a last manufacture date of 25 February 2013, and is classified as an 'Intermediate' used at an 'Individual' tonnage band [1]. This contrasts with the para isomer analog (CAS 2494-89-5), which remains widely manufactured and registered at higher tonnage levels. The 'Cease Manufacture' designation signals that CAS 121315-20-6 is no longer produced in the EU/EEA, making global sourcing reliant on a limited number of non-European manufacturers and requiring careful supply-chain due diligence [1].

REACH compliance Chemical supply continuity Specialty chemical sourcing

121315-20-6 Proven Application Scenarios Based on Differentiation Evidence


In-Situ Generation of Hetero-Bifunctional Monochlorotriazinyl-Vinyl Sulphone Reactive Dyes for Cotton

CAS 121315-20-6 (MABSE) is the preferred aminophenyl-β-sulfatoethylsulfone reagent for in-situ condensation with dichlorotriazinyl dyes (e.g., CI Reactive Orange 86, CI Reactive Red 11, CI Reactive Blue 168) to produce mixed hetero-bifunctional reactive dyes on cotton fabrics. The meta isomer's higher condensation efficiency, as documented by Pasha & Taylor (2016) [1], makes it better suited than the para isomer (PABSES) for generating dyes intended for exhaust dyeing where build-up performance influences final shade depth.

High-Solubility Reactive Dye Formulation for Exhaust Dyeing Processes

In applications where dyebath concentration is a limiting factor—such as deep-shade exhaust dyeing of cotton knitwear—the approximately two-fold higher water solubility of meta-ester-based dyes (200–300 g/L) compared to para-ester-based dyes (100–200 g/L) [1] provides a formulation advantage. This supports dyeing at higher liquor ratios without precipitation, reducing batch errors and improving shade reproducibility.

Structure-Reactivity Studies of Sulfatoethylsulfonyl Aromatic Amines for Reactive Dye Design

The structural differentiation between the meta (MABSE) and para (PABSES) isomers provides a well-defined model system for investigating how positional substitution influences the condensation kinetics with triazine-based chromophores. Research teams studying structure-reactivity relationships in fiber-reactive dye intermediates can use CAS 121315-20-6 as a defined meta-isomer probe [1].

Specialty Chemical Procurement Where Regulatory Identity Requires CAS-Specific Verification

Given the ceased manufacturing status in the EU/EEA [2] and the historical US tariff suspension specifically tied to CAS 121315-20-6 [3], this compound demands procurement protocols that verify the exact CAS identity rather than relying on generic functional descriptors. This scenario applies to customs documentation, REACH compliance checks, and supply-chain continuity planning.

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